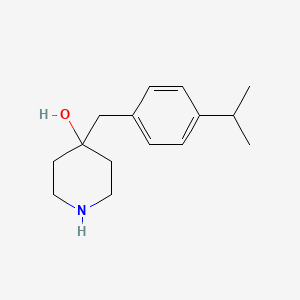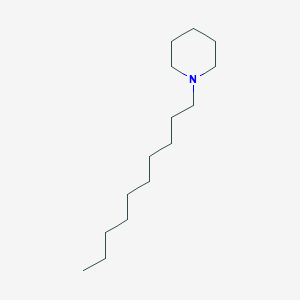
N-decylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-decylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a decyl group at the nitrogen atom. Piperidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-decylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base
Major Products Formed
Oxidation: N-decylpiperidone
Reduction: Secondary amines, primary amines
Substitution: Various substituted piperidines
Scientific Research Applications
N-decylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of N-decylpiperidine, widely used in organic synthesis and pharmaceuticals.
N-methylpiperidine: A methyl-substituted piperidine with similar chemical properties but different biological activities.
N-ethylpiperidine: An ethyl-substituted piperidine, used in various chemical reactions and as a solvent.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other piperidine derivatives may not fulfill.
Properties
Molecular Formula |
C15H31N |
|---|---|
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-decylpiperidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |
InChI Key |
GRAKHOCSWNZIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

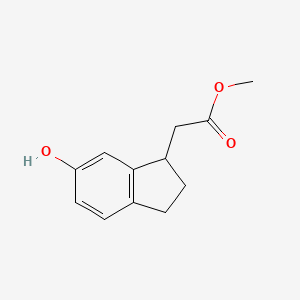

![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
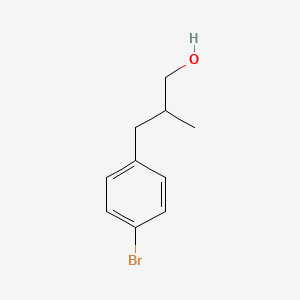
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
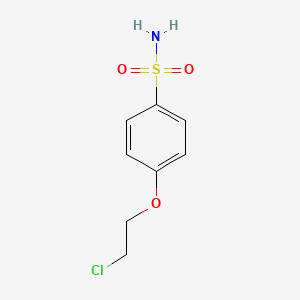
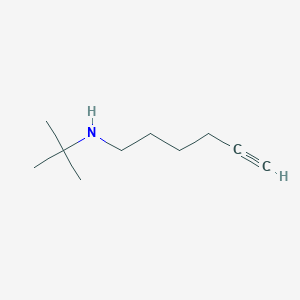
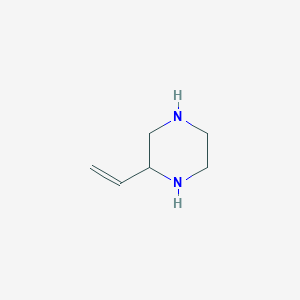
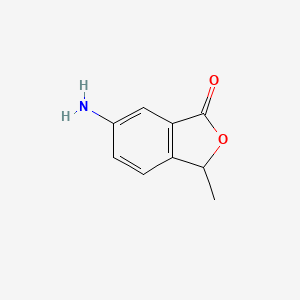

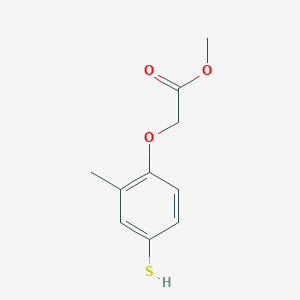
![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)
